molecular formula C18H18N2O4 B12624589 (6S)-6-(4-nitrophenyl)-4-(2-phenylethyl)morpholin-3-one CAS No. 920798-46-5

(6S)-6-(4-nitrophenyl)-4-(2-phenylethyl)morpholin-3-one

Cat. No.: B12624589
CAS No.: 920798-46-5
M. Wt: 326.3 g/mol
InChI Key: HHEFVXHPHQDGRF-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6S)-6-(4-nitrophenyl)-4-(2-phenylethyl)morpholin-3-one is a synthetic organic compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. The presence of a nitrophenyl group and a phenylethyl group in its structure suggests potential biological activity and utility in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6S)-6-(4-nitrophenyl)-4-(2-phenylethyl)morpholin-3-one typically involves the following steps:

    Formation of the Morpholine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration reactions using reagents such as nitric acid or nitrating mixtures.

    Attachment of the Phenylethyl Group: This step may involve alkylation reactions using phenylethyl halides in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenylethyl group can participate in substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Bases like sodium hydride or potassium carbonate.

Major Products

    Oxidation Products: Nitro derivatives.

    Reduction Products: Amino derivatives.

    Substitution Products: Various substituted morpholine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (6S)-6-(4-nitrophenyl)-4-(2-phenylethyl)morpholin-3-one can be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functional group modifications.

Biology

In biological research, this compound may be used to study the effects of nitrophenyl and phenylethyl groups on biological systems. It can serve as a model compound for understanding the interactions of similar structures with biological targets.

Medicine

In medicinal chemistry, derivatives of morpholine are often explored for their potential as therapeutic agents. This compound could be investigated for its potential activity against various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, such compounds can be used in the development of new materials, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (6S)-6-(4-nitrophenyl)-4-(2-phenylethyl)morpholin-3-one would depend on its specific biological target. Generally, the nitrophenyl group can interact with enzymes or receptors, potentially inhibiting or activating their function. The phenylethyl group may enhance the compound’s binding affinity to its target.

Comparison with Similar Compounds

Similar Compounds

    (6S)-6-(4-nitrophenyl)-4-(2-phenylethyl)morpholine: Lacks the ketone group.

    (6S)-6-(4-aminophenyl)-4-(2-phenylethyl)morpholin-3-one: Has an amino group instead of a nitro group.

    (6S)-6-(4-nitrophenyl)-4-(2-phenylethyl)piperidin-3-one: Contains a piperidine ring instead of a morpholine ring.

Uniqueness

The presence of both a nitrophenyl group and a phenylethyl group in (6S)-6-(4-nitrophenyl)-4-(2-phenylethyl)morpholin-3-one makes it unique compared to other morpholine derivatives. These functional groups can impart distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

920798-46-5

Molecular Formula

C18H18N2O4

Molecular Weight

326.3 g/mol

IUPAC Name

(6S)-6-(4-nitrophenyl)-4-(2-phenylethyl)morpholin-3-one

InChI

InChI=1S/C18H18N2O4/c21-18-13-24-17(15-6-8-16(9-7-15)20(22)23)12-19(18)11-10-14-4-2-1-3-5-14/h1-9,17H,10-13H2/t17-/m1/s1

InChI Key

HHEFVXHPHQDGRF-QGZVFWFLSA-N

Isomeric SMILES

C1[C@@H](OCC(=O)N1CCC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1C(OCC(=O)N1CCC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.